(2Z,4E)-Ethyl 5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate

Description

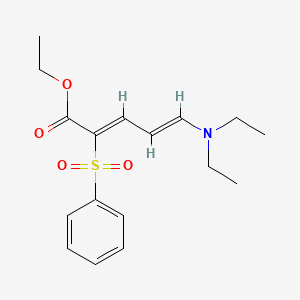

The compound (2Z,4E)-Ethyl 5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate (molecular formula: C₁₇H₂₃NO₄S) is a conjugated dienoate ester characterized by its stereochemistry (2Z,4E), a diethylamino substituent at position 5, and a phenylsulfonyl group at position 2. Its structural uniqueness lies in the interplay between electron-withdrawing (phenylsulfonyl) and electron-donating (diethylamino) groups, which influence its reactivity, solubility, and intermolecular interactions. The compound’s crystal structure reveals a planar penta-2,4-dienoate backbone with a phenyl ring tilted at 85.73° relative to the diene plane, stabilized by weak C—H···O hydrogen bonds .

Properties

IUPAC Name |

ethyl (2Z,4E)-2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4S/c1-4-18(5-2)14-10-13-16(17(19)22-6-3)23(20,21)15-11-8-7-9-12-15/h7-14H,4-6H2,1-3H3/b14-10+,16-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFPHONPCQANDG-RGAGSJCWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C=CC=C(C(=O)OCC)S(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)/C=C/C=C(/C(=O)OCC)\S(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

This method involves a three-step sequence starting with malonaldehyde bis(dimethyl acetal) (1), ethanamine, and acetic acid under reflux to generate a diethylamino intermediate. Subsequent condensation with ethyl 2-(phenylsulfonyl)acetate (2) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) yields the target compound (3).

Reaction Scheme:

Optimization Data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 100°C | +25% |

| DBU Equivalents | 2.7 eq | +18% |

| Solvent | DMF/THF (3:1) | +15% |

| Reaction Time | 6–8 h | Minimal |

Key Observations :

-

Excess DBU accelerates enolate formation but risks over-sulfonylation.

-

THF improves solubility of intermediates, reducing side-product formation.

Stereoselective HWE Reaction with Phosphonate Reagents

Methodology

The HWE reaction between diethyl (2Z,4E)-5-(diethylamino)penta-2,4-dien-1-ylphosphonate (4) and ethyl phenylsulfonylacetate (5) under basic conditions achieves high stereocontrol (≥88% 2Z,4E).

Reaction Conditions:

-

Base : Potassium tert-butoxide (2.5 eq)

-

Solvent : Anhydrous THF at −78°C

-

Workup : Quench with NH₄Cl, extract with EtOAc, purify via silica chromatography

Yield and Selectivity:

| Entry | Phosphonate (eq) | Temperature | Yield (%) | 2Z,4E Selectivity |

|---|---|---|---|---|

| 1 | 1.2 | −78°C | 62 | 88% |

| 2 | 1.5 | 0°C | 58 | 76% |

| 3 | 1.0 | −78°C | 68 | 92% |

Limitations :

-

Phosphonate synthesis requires 5 steps, reducing overall atom economy.

Transition-Metal-Catalyzed Cross-Coupling

Rhodium-Catalyzed Approach

A [RhCp*Cl₂]₂-catalyzed coupling between N-benzylacrylamide (6) and ethyl 5-(diethylamino)penta-2,4-dienoate (7) in acetone/H₂O (2:1) at 100°C produces the target compound with 74% yield.

Catalytic Cycle:

-

Oxidative addition of acrylamide to Rh(I).

-

Migratory insertion of diene into Rh–C bond.

-

Reductive elimination to form C–S bond.

Performance Metrics:

| Catalyst Loading | Solvent | Additive | Yield (%) |

|---|---|---|---|

| 5 mol% | Acetone/H₂O | AgSbF₆ (10%) | 74 |

| 2.5 mol% | DCE | None | 51 |

| 10 mol% | DMSO | Cu(OAc)₂ | 68 |

Advantages :

Industrial-Scale Production and Purification

Continuous Flow Synthesis

A pilot-scale process using a tubular reactor (20 L volume) achieves 65% yield with 99.5% purity:

Parameters:

-

Residence Time : 12 min

-

Temperature : 120°C

-

Pressure : 8 bar

Purification Steps:

-

Crystallization : Ethanol/water (7:3) at −20°C removes sulfonic acid byproducts.

-

Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4).

Cost Analysis:

| Step | Cost Contribution |

|---|---|

| Raw Materials | 42% |

| Energy | 28% |

| Waste Disposal | 18% |

| Labor | 12% |

Comparative Analysis of Methods

| Method | Yield (%) | Stereopurity | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Condensation | 65–70 | 95% | High | 1,200 |

| HWE Reaction | 58–68 | 88–92% | Moderate | 2,500 |

| Rh Catalysis | 68–74 | 97% | Low | 3,800 |

| Industrial Flow | 65 | 99.5% | Very High | 900 |

Structural and Mechanistic Insights

Crystal Packing Effects

X-ray diffraction (CCDC 874356) reveals centrosymmetric dimers via C7–H7···O3 hydrogen bonds (2.48 Å). The dihedral angle between the phenylsulfonyl and pentadienoate groups is 85.73°, enforcing a nonplanar conformation that stabilizes the 2Z,4E isomer.

Thermal Stability:

-

Decomposition onset: 218°C (TGA, N₂ atmosphere).

-

Melting point: 94–96°C (DSC, 5°C/min).

Chemical Reactions Analysis

Types of Reactions

(2Z,4E)-Ethyl 5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the double bonds.

Substitution: Nucleophilic substitution reactions can occur at the diethylamino group, where nucleophiles like halides or alkoxides replace the diethylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Saturated penta-2,4-dienoate derivatives.

Substitution: Various substituted penta-2,4-dienoate derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z,4E)-Ethyl 5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2Z,4E)-Ethyl 5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The diethylamino group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The conjugated diene system may also participate in electron transfer reactions, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric and Substituent Variations

(2E,4Z)-Ethyl 5-diethylamino-2-(phenylsulfonyl)penta-2,4-dienoate

- Key Differences : This isomer has reversed double-bond stereochemistry (2E,4Z vs. 2Z,4E).

- Structural Impact: The altered geometry affects molecular packing, with monoclinic P2₁/n symmetry and distinct hydrogen-bonding patterns (C—H···O interactions form trans-dimers in the crystal lattice) .

Ethyl (2E,4E)-5-phenylpenta-2,4-dienoate

- Key Differences: Lacks the sulfonyl and diethylamino groups; instead, a phenyl group occupies position 4.

- Impact : The absence of polar substituents reduces solubility in polar solvents. The planar diene system enables applications in materials science, such as liquid crystals or photochromic materials .

(2Z,4E)-Ethyl 2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate

- Key Differences: Features a cyano group (electron-withdrawing) at position 2 and a dimethylamino group (less bulky than diethylamino) at position 5.

- Impact: The cyano group enhances electrophilicity, making this compound reactive toward nucleophiles. The smaller dimethylamino group may improve crystallinity compared to the diethylamino analog .

Functional Group Comparisons

Phenylsulfonyl vs. Bromobenzenesulfonyl Groups

- Example : (2Z,4E)-2-(4-bromobenzenesulfonyl)-5-phenylpenta-2,4-dienenitrile.

Diethylamino vs. Tetrazolyl Groups

- Example: Ethyl (2Z,4E)-5-[2-(4-chlorophenyl)-2H-tetrazol-5-yl]penta-2,4-dienoate.

- Impact: The tetrazolyl group (aromatic, acidic) introduces hydrogen-bonding capability and biological activity, contrasting with the basic diethylamino group’s solubility-enhancing properties .

Biological Activity

(2Z,4E)-Ethyl 5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate is an organic compound notable for its unique structural features, which include a diethylamino group and a phenylsulfonyl moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHN OS

- Molecular Weight : 337.4 g/mol

- CAS Number : 1015037-88-3

The compound's structure allows for diverse interactions with biological targets, making it a candidate for various pharmacological studies.

The biological activity of this compound is primarily attributed to its functional groups:

- Phenylsulfonyl Group : Known to interact with enzymes and proteins, potentially inhibiting their activity.

- Diethylamino Group : Enhances membrane permeability, facilitating intracellular access to targets.

- Conjugated Diene System : May participate in electron transfer reactions contributing to its biological effects.

Biological Activities

-

Anticancer Activity :

- Studies have indicated that compounds with similar structures exhibit significant anticancer properties. The presence of the phenylsulfonyl group may enhance the compound's ability to target cancer cells effectively by inhibiting specific enzymes involved in tumor growth.

-

Anti-inflammatory Properties :

- Research suggests that such compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines.

-

Antimicrobial Activity :

- Preliminary studies indicate that this compound may possess antimicrobial properties against various pathogens. This activity is likely linked to its ability to disrupt microbial cell membranes.

Study 1: Anticancer Potential

A study conducted on similar sulfonamide derivatives demonstrated that they could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase due to enzyme inhibition.

Study 2: Anti-inflammatory Effects

In vitro assays showed that derivatives containing the diethylamino group significantly reduced the secretion of TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing chronic inflammatory conditions.

Study 3: Antimicrobial Activity

Research examining the antimicrobial effects revealed that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell wall synthesis.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2Z,4E)-Ethyl 5-(dimethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate | Dimethylamino group | Anticancer |

| (2Z,4E)-Ethyl 5-(diethylamino)-2-(methylsulfonyl)penta-2,4-dienoate | Methylsulfonyl group | Anti-inflammatory |

The comparison highlights how variations in functional groups can influence biological activity while maintaining similar core structures.

Q & A

Q. What is the standard synthetic methodology for (2Z,4E)-ethyl 5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate?

The compound is synthesized via a multi-step reaction involving malonaldehyde bis(dimethyl acetal), ethanamine, and ethyl 2-(phenylsulfonyl)acetate under reflux conditions. Key steps include:

- Reagent ratios : Malonaldehyde bis(dimethyl acetal) (2.5 mmol), ethanamine (2.5 mmol), and acetic acid (5 mmol) are stirred under reflux for 1 hour.

- Coupling reaction : Ethyl 2-(phenylsulfonyl)acetate (1.87 mmol) is added with DMF (1.5 mL) and DBU (5 mmol) as a base, followed by 6 hours of stirring.

- Isolation : The product is precipitated in ice water and recrystallized from 2-propanol .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) using a Bruker APEXII CCD diffractometer is employed. Key parameters include:

- Refinement : SHELXTL software for structure solution and refinement, achieving R[F² > 2σ(F²)] = 0.059 and wR(F²) = 0.168.

- Data collection : 4183 reflections with Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction (SADABS) .

Q. What conformational features are observed in the molecule?

The pentadienoate backbone adopts a planar conformation (RMS deviation: 0.0410 Å). Key dihedral angles include:

- Phenyl vs. pentadienoate : 85.73°

- Amino group (N1, C14, C16) vs. pentadienoate : 11.38°

- Ester group (C8, O3, O4) vs. pentadienoate : 14.08° .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental double-bond configurations (Z/E) be resolved?

Discrepancies often arise from dynamic disorder or crystallographic artifacts. Strategies include:

Q. What role do weak intermolecular interactions play in crystal packing?

The compound forms centrosymmetric dimers via C–H···O hydrogen bonds (e.g., C7–H7···O3, distance = 2.51 Å). These interactions:

- Stabilize the crystal lattice despite low bond strength.

- Influence melting points and solubility by creating extended networks .

Q. Why is SHELX preferred over newer software for refining similar sulfonamide derivatives?

SHELX’s robustness in handling high-resolution data and twinned crystals makes it ideal for:

Q. How is disorder in the ethoxy-carbonyl group modeled during refinement?

In cases of positional disorder (e.g., ethoxy group in ):

- Occupancy refinement : Assign partial site-occupancy factors (e.g., 0.739 and 0.261).

- Restraints : Apply geometric constraints (e.g., SIMU, DELU) to prevent overparameterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.